2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE
Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a benzoyl-chlorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl and benzoyl-chlorophenyl carbamoyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: This compound shares a similar benzoyl group and is used in polymerization reactions.
2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-:
ETHYL 3-(4-METHOXYPHENYL)PROPANOATE: This compound has a similar methoxyphenyl group and is used in organic synthesis.
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO6/c1-33-20-10-7-17(8-11-20)23(29)16-34-25(31)14-13-24(30)28-22-12-9-19(27)15-21(22)26(32)18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNGHAXNKDACTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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